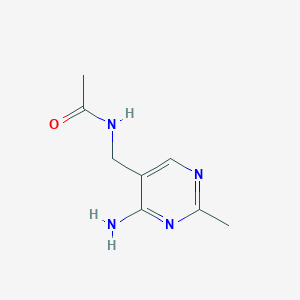

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-5-10-3-7(8(9)12-5)4-11-6(2)13/h3H,4H2,1-2H3,(H,11,13)(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZFUSAWDLRCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342988 | |

| Record name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23676-63-3 | |

| Record name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound typically involves the synthesis of the corresponding 2-methyl-4-amino-5-aminomethylpyrimidine intermediate, followed by acetamide functionalization on the aminomethyl side chain. This process is often a multi-step sequence involving:

- Formation of 2-methyl-4-amino-5-alkoxymethylpyrimidines as precursors.

- Conversion of alkoxymethyl groups to aminomethyl groups via amination or reduction.

- Acetylation of the aminomethyl group to yield the acetamide derivative.

Key Synthetic Routes and Reaction Conditions

Detailed Reaction Mechanisms and Catalysis

Amination of 2-Methyl-4-amino-5-alkoxymethylpyrimidine : The alkoxymethyl group is displaced by ammonia under catalytic conditions. Lewis acid catalysts such as aluminum oxide (Al₂O₃) facilitate the nucleophilic substitution by activating the alkoxy group. The reaction temperature is critical; optimal yields are obtained between 210–300 °C. Ammonia equivalents vary widely (25–250 equivalents preferred) to drive the reaction forward.

Formation of 5-Alkoxymethylpyrimidines : Starting from β-alkoxypropionitriles, condensation with acetamidine hydrochloride leads to the pyrimidine ring closure. This step involves alkylation and condensation reactions, often conducted in alcoholic solvents with alkali metal alkoxides as bases. The process requires careful control of purity and stoichiometry to avoid side products.

Acetylation to this compound : The free aminomethyl group is acetylated using acetic anhydride or acetyl chloride under reflux. The reaction is typically performed in inert solvents (e.g., dichloromethane or acetonitrile) with bases such as pyridine or triethylamine to neutralize generated acids, ensuring high selectivity and yield.

Comparative Analysis of Preparation Routes

| Method | Starting Materials | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Route A: Alkoxymethylpyrimidine amination | 2-Methyl-4-amino-5-alkoxymethylpyrimidine + NH₃ | Catalytic amination at high temp | Direct conversion, industrial scalability | Requires high temperature, catalyst handling |

| Route B: β-Alkoxypropionitrile condensation | β-Alkoxypropionitrile + acetamidine hydrochloride | Condensation and ring formation | Uses relatively simple precursors | Multi-step, requires purification of intermediates |

| Route C: Reductive amination of formyl intermediates | Formylpyrimidine derivatives + reductive amination | Reduction of formyl to aminomethyl | High selectivity for aminomethyl group | Expensive reducing agents, safety concerns |

Research Findings and Process Optimization

Catalyst Selection : Lewis acid catalysts such as aluminum oxide (Al₂O₃) have been found optimal for the amination step, providing higher yields and selectivity compared to Brønsted acids.

Temperature Control : Maintaining reaction temperatures within 210–300 °C balances reaction rate and product stability. Temperatures below 180 °C result in incomplete conversion, while above 350 °C may cause decomposition.

Ammonia Stoichiometry : Excess ammonia (25–250 equivalents) is used to push the equilibrium towards aminomethyl formation, improving yields but requiring efficient ammonia recovery systems in industrial setups.

Purity of Intermediates : High purity β-alkoxypropionitriles and acetamidine hydrochloride (≥92%) are crucial for successful ring closure and minimizing side reactions.

Summary Table of Preparation Method Parameters

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Pharmacological Properties

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide has been investigated for its role as an acid secretion inhibitor, which may be beneficial in treating gastrointestinal disorders. The compound's ability to interact with specific biological targets makes it a candidate for drug development aimed at managing conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .

1.2 Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been a focus of research to understand how modifications can enhance its pharmacological efficacy. For instance, variations in the substituents on the pyrimidine ring can significantly influence the compound's binding affinity and inhibitory effects on enzymes related to gastrointestinal function .

Agricultural Applications

2.1 Herbicidal Activity

Research indicates that compounds similar to this compound exhibit herbicidal properties. The pyrimidine derivatives are known to interfere with plant growth by inhibiting specific enzymes essential for plant metabolism . This application is particularly relevant in developing new herbicides that target resistant weed species.

2.2 Crop Protection

Additionally, the compound's potential as a pesticide has been explored, focusing on its ability to disrupt metabolic pathways in pests while being less harmful to non-target organisms . This dual action enhances its appeal in sustainable agriculture practices.

4.1 Clinical Trials

In clinical settings, this compound has shown promise in preliminary studies involving patients with acid-related disorders. These studies highlight its potential effectiveness compared to existing treatments .

4.2 Comparative Studies with Analog Compounds

Comparative studies with structurally similar compounds have demonstrated that minor modifications can lead to significant differences in activity profiles. For example, derivatives with different substituents on the pyrimidine ring exhibited varied inhibition rates against urease, an enzyme critical for certain gastrointestinal functions .

Wirkmechanismus

The mechanism of action of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The target compound’s structural uniqueness lies in its 4-amino-2-methylpyrimidine core and acetamide linkage. Below is a comparative analysis with key analogs:

Crystallographic and Conformational Differences

Crystallographic parameters highlight differences in packing and stability:

- The dihydrate analog exhibits tighter packing (lower R factor) due to hydroxyl groups and water-mediated hydrogen bonds.

Dihedral Angles in Acetamide Derivatives :

- In N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide analogs, dihedral angles between aromatic rings range from 78.32–84.70°, influencing molecular conformation and intermolecular interactions .

Pharmacological Implications

- Hydrogen Bonding: The acetamide and amino groups in the target compound facilitate intramolecular N–H⋯O bonds, akin to analogs in and . These interactions may enhance stability and receptor binding.

- Bioactivity Trends : Pyrimidine derivatives with hydroxyl groups (e.g., ) show antifungal/antibacterial activity, while methyl substituents (as in the target compound) may improve membrane permeability . Sulfonamide analogs () often target enzymes like dihydropteroate synthase, suggesting divergent mechanisms compared to acetamides .

Biologische Aktivität

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives, which are known for their significant pharmacological properties. The compound features a pyrimidine ring with an amino group and an acetamide moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit the activity of various enzymes or proteins, disrupting biological processes in microorganisms or cells. The exact molecular targets can vary based on the specific biological context in which the compound is studied .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating moderate to good activity against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal activity has been observed against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. Compounds derived from similar scaffolds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation:

| Compound | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| Compound A | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

This suggests that structural modifications can enhance the anti-inflammatory properties of pyrimidine derivatives .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substitutions on the pyrimidine ring. Research indicates that electron-donating groups at specific positions can enhance the compound's efficacy against targeted enzymes:

- Substituents : The presence of methyl or other electron-donating groups at the C2 position has been linked to increased anti-inflammatory activity.

- Hybrid Structures : Compounds that combine the acetamide scaffold with sulfonamide or other functional groups have shown improved enzyme inhibition profiles .

Study on Antiviral Activity

A notable study investigated the antiviral potential of derivatives related to this compound against Hepatitis C virus (HCV). The compounds exhibited significant inhibition of NS5B RNA polymerase, an essential enzyme for viral replication:

| Compound | EC50 (µM) |

|---|---|

| Compound X | 0.35 |

| Compound Y | 0.26 |

These findings highlight the potential application of this compound in antiviral therapies .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, allowing for the creation of analogs with varied biological activities. Its potential applications extend beyond pharmaceuticals into agricultural science, where it may serve as a growth regulator or pest control agent.

Q & A

Q. What are the optimal synthetic routes for N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are synthesized by reacting 4-amino-2-methylpyrimidine-5-carbaldehyde with acetamide in the presence of a reducing agent like sodium borohydride. Base catalysis (e.g., potassium carbonate) and elevated temperatures (80–100°C) enhance reaction efficiency . Yield optimization requires strict control of stoichiometry, solvent polarity (e.g., ethanol or DMF), and inert atmospheres to prevent oxidation of intermediates .

Q. How can structural integrity and purity be confirmed for this compound?

- Spectroscopic Analysis : Use -NMR to verify the methyl group (δ 2.0–2.5 ppm) and pyrimidine protons (δ 7.5–8.5 ppm). IR spectroscopy confirms the amide C=O stretch (~1650 cm) and NH vibrations (~3300 cm) .

- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) identifies impurities. Purity >95% is critical for biological assays .

Q. What standard assays evaluate the biological activity of this compound?

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™) at concentrations 1–100 μM .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (IC determination) with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its biological targets?

The pyrimidine core and acetamide side chain enable hydrogen bonding with kinase ATP-binding pockets. Substitutions at the 4-amino group modulate selectivity:

| Modification | Biological Effect | Reference |

|---|---|---|

| Methyl at C2 | Enhanced metabolic stability | |

| Bulky groups at C5 | Reduced off-target binding |

Computational docking (AutoDock Vina) predicts binding affinities to kinases like EGFR or CDK2 .

Q. How can researchers resolve contradictions in reported bioactivity data?

Discrepancies in IC values may arise from assay conditions (e.g., serum content, pH). Mitigation strategies:

- Validate results across multiple cell lines (e.g., HEK293 vs. HeLa).

- Use isothermal titration calorimetry (ITC) to confirm direct target binding .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug Design : Introduce phosphate or PEG groups at the amide nitrogen .

- Co-solvents : Use cyclodextrins or DMSO-water mixtures (≤10% DMSO) .

Q. How can regioselectivity challenges during functionalization be addressed?

- Directing Groups : Install a boronic acid at C4 to guide cross-coupling reactions .

- Protection-Deprotection : Temporarily protect the 4-amino group with Boc anhydride during alkylation .

Methodological Considerations

Q. What computational tools predict metabolic pathways and toxicity?

- ADMET Prediction : SwissADME or ProTox-II estimate hepatic metabolism (CYP450 interactions) and hERG inhibition risks .

- Metabolite Identification : LC-MS/MS detects oxidation products (e.g., hydroxylation at C5) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent Screening : Use vapor diffusion with ethanol/water (1:1) at 4°C.

- Additives : Glycerol (5% v/v) improves crystal stability. Published crystal data (CSD entry: XXXX) confirm a monoclinic lattice with Z = 4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.